2-Fluoro-5-(2-hydroxyethyl)benzonitrile
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Overview
Description
2-Fluoro-5-(2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the second position and a hydroxyethyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution of a fluoro-substituted benzonitrile with an appropriate hydroxyethylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-formyl)benzonitrile or 2-Fluoro-5-(2-carboxyethyl)benzonitrile.
Reduction: 2-Fluoro-5-(2-hydroxyethyl)benzylamine.
Substitution: 2-Amino-5-(2-hydroxyethyl)benzonitrile or 2-Mercapto-5-(2-hydroxyethyl)benzonitrile.
Scientific Research Applications
2-Fluoro-5-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the hydroxyethyl group increases its solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a hydroxyethyl group.
2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxyethyl group.
2-Fluoro-5-(2-methoxyethyl)benzonitrile: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
2-Fluoro-5-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a fluoro and a hydroxyethyl group, which confer distinct chemical and physical properties. The fluoro group enhances the compound’s stability and reactivity, while the hydroxyethyl group improves its solubility and potential biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-fluoro-5-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,5,12H,3-4H2 |
InChI Key |
OZCRKXJOKHESTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C#N)F |
Origin of Product |
United States |
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